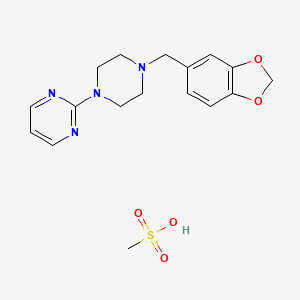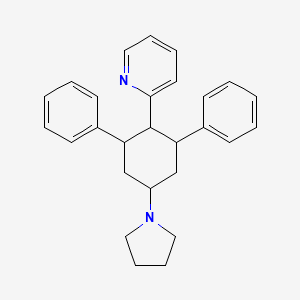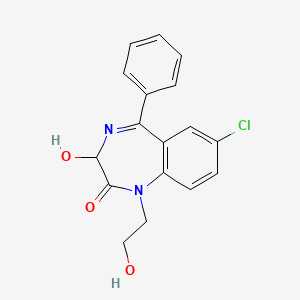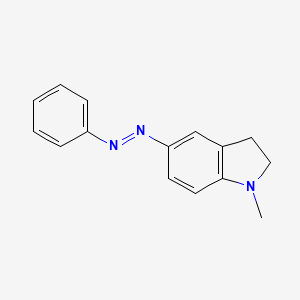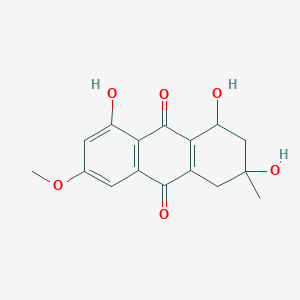
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a natural product found in Dermocybe, Cortinarius basirubescens, and other organisms with data available.
Applications De Recherche Scientifique
Tautomerism Studies
The compound has been involved in studies exploring tautomerism in derivatives of anthracene-9,10-diones. Morley et al. (1996) explored the treatment of leucoquinizarin, leading to various tautomers and their oxidation products, providing insights into the chemical behavior of anthracene-9,10-dione derivatives under different conditions (Morley, Krapcho, & Cummings, 1996).
Crystallography and Structural Analysis
Shi et al. (2004) reported on the crystallography of a compound closely related to 1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione, providing detailed insights into the structural aspects of similar compounds (Shi et al., 2004).
Synthesis and Reactivity
Several studies focus on the synthesis and reactivity of anthracene-9,10-dione derivatives. Kendall and Shechter (2001) discussed the formation of dibenzo[b,f]pentalene from anthryldicarbenes, indicating potential pathways for creating structurally diverse derivatives (Kendall & Shechter, 2001).
Luminescence and Sensor Development
Research by Young et al. (1997) explored the luminescence properties of an anthracene-9,10-dione derivative, indicating potential applications in sensing technologies, particularly for detecting hydronium ions and common oxoacids (Young, Quiring, & Sykes, 1997).
Redox Behavior and Electrochemical Studies
Ahmad et al. (2015) conducted research on the redox behavior of hydroxyanthracenediones, revealing their potential in electrochemical applications and providing insights into their electron transfer characteristics (Ahmad et al., 2015).
Propriétés
Nom du produit |
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
|---|---|
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
1,3,8-trihydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
InChI |
InChI=1S/C16H16O6/c1-16(21)5-9-13(11(18)6-16)15(20)12-8(14(9)19)3-7(22-2)4-10(12)17/h3-4,11,17-18,21H,5-6H2,1-2H3 |
Clé InChI |
LRHFZXBVDMVFCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |
Synonymes |
(1S,3S)-austrocortilutein austrocortilutein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



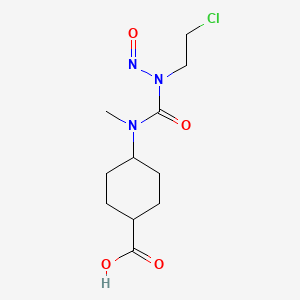
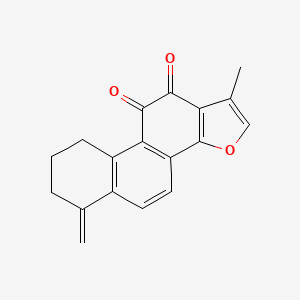
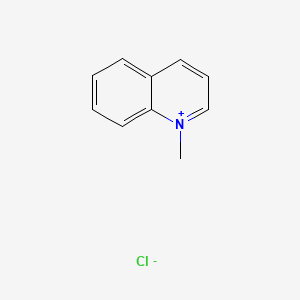
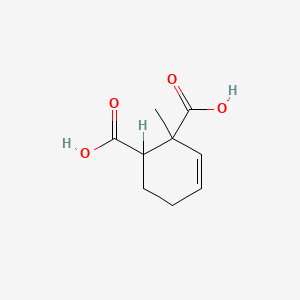
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
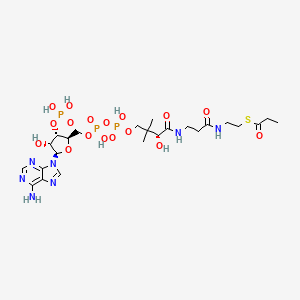
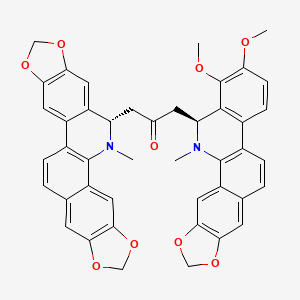
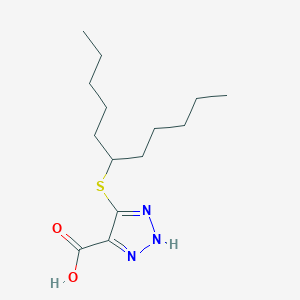
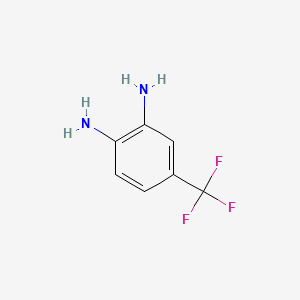
![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)
